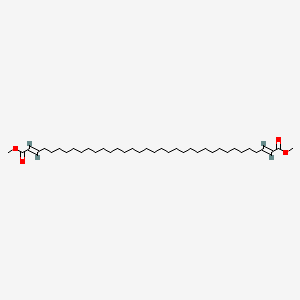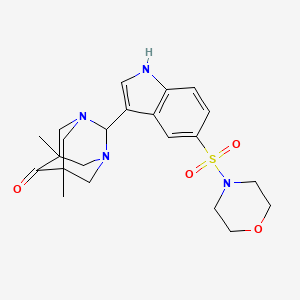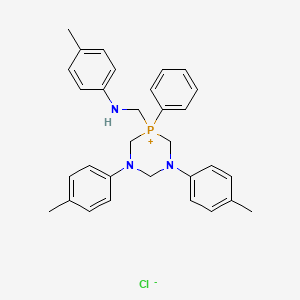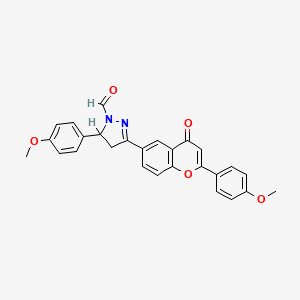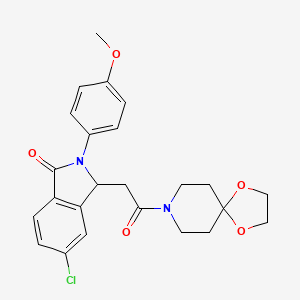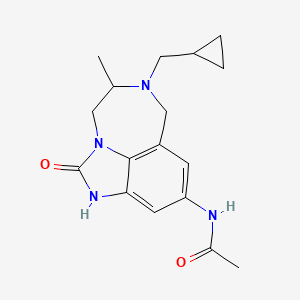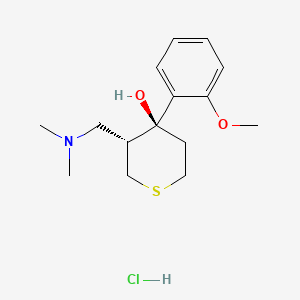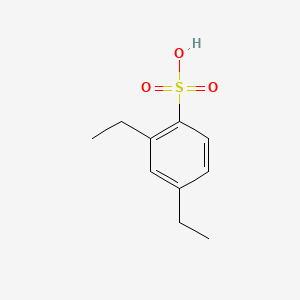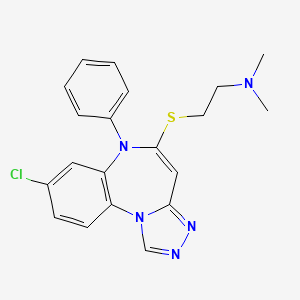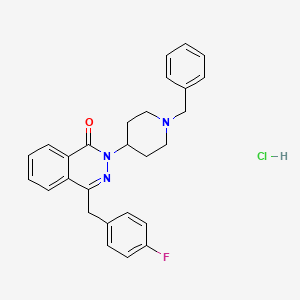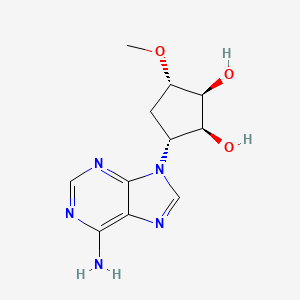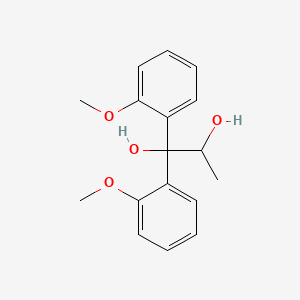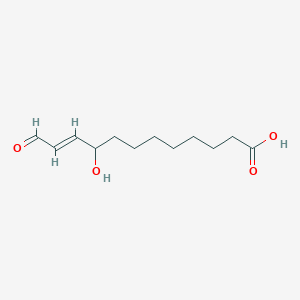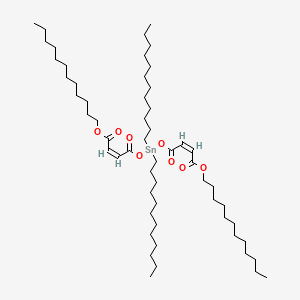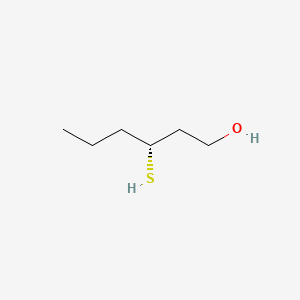
1-Hexanol, 3-mercapto-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanol, 3-mercapto-, ®- is an organic compound with the molecular formula C6H14OS. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexanol, 3-mercapto-, ®- can be synthesized through several methods. One common approach involves the reaction of 1-hexanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, the production of 1-hexanol, 3-mercapto-, ®- often involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalyst type, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexanol, 3-mercapto-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiols.
Aplicaciones Científicas De Investigación
1-Hexanol, 3-mercapto-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of flavors and fragrances, as well as in the formulation of certain industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Hexanol, 3-mercapto-, ®- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
- 3-Mercaptohexan-1-ol
- 3-Mercaptohexanol
- 2-Hexanol
- 3-Methyl-2-pentanol
Comparison: 1-Hexanol, 3-mercapto-, ®- is unique due to its specific thiol group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a higher reactivity due to the presence of the sulfur atom, making it more versatile in various chemical reactions .
Propiedades
Número CAS |
90180-88-4 |
|---|---|
Fórmula molecular |
C6H14OS |
Peso molecular |
134.24 g/mol |
Nombre IUPAC |
(3R)-3-sulfanylhexan-1-ol |
InChI |
InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
TYZFMFVWHZKYSE-ZCFIWIBFSA-N |
SMILES isomérico |
CCC[C@H](CCO)S |
SMILES canónico |
CCCC(CCO)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


